physicochemical properties of Cinnolin-6-amine
physicochemical properties of Cinnolin-6-amine
An In-depth Technical Guide to the Physicochemical Properties of Cinnolin-6-amine
Abstract
Cinnolin-6-amine, a key derivative of the Cinnoline scaffold, is a heterocyclic aromatic amine of significant interest in medicinal chemistry. The cinnoline core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. A thorough understanding of the is a prerequisite for its rational development in drug discovery, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the core . It consolidates computed data, predicts key experimental values based on structural analogs, and outlines detailed, field-proven protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising compound.
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline (1,2-benzodiazine) ring system is a bicyclic aromatic heterocycle that is isosteric with quinoline and isoquinoline[1][3]. This structural motif is central to a multitude of synthetic molecules explored for their therapeutic potential[2][4]. The specific placement and nature of substituents on the cinnoline core dramatically influence the molecule's pharmacological activity[1]. Cinnolin-6-amine, featuring a primary amine group at the 6-position, is a valuable building block. The amine group serves as a key interaction point for biological targets and provides a handle for further chemical modification. The characterization of its fundamental physical and chemical properties is not merely an academic exercise; it is a critical step in the drug discovery pipeline that informs compound selection, guides structural optimization, and minimizes late-stage attrition[5][6].
Core Physicochemical Properties of Cinnolin-6-amine
Accurate physicochemical data is the bedrock upon which successful drug development is built[7]. While extensive experimental data for Cinnolin-6-amine is not widely published, we can consolidate computed values and establish strong predictive benchmarks based on its structure and comparison with well-characterized isomers like 6-aminoquinoline.
| Property | Data / Predicted Value | Rationale & Significance | Source |
| Chemical Structure | C₈H₇N₃ | The bicyclic aromatic system provides rigidity, while the primary amine at C6 is a key site for hydrogen bonding and salt formation. | - |
| CAS Number | 7637-27-6 | Unique identifier for the specific chemical substance. | |
| Molecular Formula | C₈H₇N₃ | Confirms the elemental composition. | - |
| Molecular Weight | 145.16 g/mol | A low molecular weight is generally favorable for oral bioavailability (as per Lipinski's Rule of Five). | [8] |
| Appearance | Pale Brown to Brown Solid (Predicted) | Based on the typical appearance of similar aromatic amines like 6-aminoquinoline. | [9] |
| Melting Point (°C) | To be determined experimentally. (Compare to 115-119 °C for 6-aminoquinoline) | A sharp melting point is an indicator of purity. This value is critical for formulation and stability studies. | [9] |
| Aqueous Solubility | Predicted to be low and pH-dependent. | Solubility is a master variable for drug absorption. The basic amine group means solubility will increase significantly at lower pH due to protonation. | [5][9] |
| pKa | To be determined experimentally. (Predicted ~5-6) | The pKa of the conjugate acid (pKaH) quantifies the basicity of the amine. This value dictates the ionization state at physiological pH (7.4), which profoundly impacts permeability, solubility, and target binding. The predicted value is based on the pKa of 6-aminoquinoline (5.63). | [9][10][11] |
| LogP (Octanol/Water) | To be determined experimentally. | The partition coefficient is a measure of lipophilicity, a key factor influencing membrane permeability and metabolic stability. Optimizing LogP is a central goal in medicinal chemistry. | [7] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | The amine group can donate hydrogen bonds, which is crucial for interacting with biological targets. | [12] |
| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the amine nitrogen) | The nitrogen atoms can accept hydrogen bonds, contributing to solubility and target affinity. | [12] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral characteristics of Cinnolin-6-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cinnoline ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The two protons of the amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR Spectroscopy: The molecule has 8 carbon atoms. Due to molecular symmetry, fewer than 8 signals may be observed. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the amine group (C6) being significantly shielded (shifted upfield) compared to the parent cinnoline.
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Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the presence of the primary amine functional group. Key expected absorption bands include:
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N-H Stretching: Two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches)[13][14].
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N-H Bending (Scissoring): A medium to strong band around 1580-1650 cm⁻¹[13].
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C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region[13][14].
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Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 146.071 g/mol , calculated from its exact mass of 145.064 g/mol [12].
Experimental Methodologies
The trustworthiness of any research hinges on robust and reproducible experimental protocols. The following section details the standard operating procedures for the synthesis and characterization of Cinnolin-6-amine.
Protocol: Reduction of 6-Nitrocinnoline
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Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. It is chemoselective, meaning it will typically not reduce the heterocyclic ring system under these conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-nitrocinnoline (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Cinnolin-6-amine.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures the solution is fully saturated, providing a reliable and reproducible value.
-
Preparation: Add an excess amount of Cinnolin-6-amine to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Protocol: Determination of pKa (Potentiometric Titration)
-
Causality: Potentiometric titration directly measures the change in pH as a function of added acid or base. The inflection point of the resulting curve corresponds to the pKa, providing a direct and accurate measure of the compound's basicity.
-
Solution Preparation: Accurately weigh and dissolve a sample of Cinnolin-6-amine in a solution with a known ionic strength (e.g., 0.15 M KCl) that contains a slight excess of standardized HCl to ensure the amine is fully protonated.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, or more accurately, by calculating the first derivative of the titration curve. The peak of the derivative plot corresponds to the equivalence point, and the pKa is the pH at half that volume.
Conclusion: A Foundation for Rational Drug Design
This guide establishes a comprehensive physicochemical profile for Cinnolin-6-amine, a compound of considerable interest for drug discovery. The properties outlined herein—molecular weight, pKa, solubility, and lipophilicity—are not independent variables but are deeply interconnected components that dictate the molecule's overall ADMET profile and "drug-likeness".[15] While computed data and predictions from analogs provide a strong starting point, the experimental protocols provided are essential for generating the robust, empirical data required for confident decision-making in a research and development setting. The systematic characterization of Cinnolin-6-amine is a critical step toward unlocking the full therapeutic potential of the broader cinnoline chemical class.
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